molecular formula C20H23N3O3S B2470729 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 301228-94-4

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2470729
CAS RN: 301228-94-4
M. Wt: 385.48
InChI Key: PSBXNNTYAYXDDR-UHFFFAOYSA-N
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Description

“N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE” is a chemical compound with the linear formula C27H25N5O3S2 .


Synthesis Analysis

The compound was synthesized and characterized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis. The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .


Chemical Reactions Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .


Physical And Chemical Properties Analysis

The 2,3-dihydro-1H-pyrazole ring is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C-H⋯O hydrogen bond, which forms an S(6) ring .

Scientific Research Applications

Corrosion Inhibition

The compound has been studied for its efficiency in inhibiting corrosion, particularly in the context of carbon steel in acidic environments. Researchers found that certain derivatives of this compound are excellent corrosion inhibitors, even in low concentrations. These inhibitors show behavior as mixed-type inhibitors and significantly impact the adsorption properties at the carbon steel surface, following the Langmuir adsorption isotherm (Tawfik, 2015).

Antimicrobial Activities

Some derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide have shown significant antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, displaying excellent to moderate activities. The presence of specific substituents in the compound's structure seems to enhance its antimicrobial properties (Sojitra et al., 2016).

Electrochemical Characterization

Research into the electrochemical characterization of novel metallophthalocyanines containing derivatives of this compound has been conducted. These studies are crucial for understanding the redox behaviors and potential applications of these materials in various electrochemical devices (Ertem et al., 2017).

Anti-Cancer Activity

Certain derivatives have been explored for their potential anti-cancer activity. For instance, studies have identified specific compounds showing significant activity against human tumor breast cancer cell lines. These findings suggest potential therapeutic applications of these compounds in cancer treatment (Ghorab et al., 2014).

Antioxidant Activity

Research has also been conducted on the antioxidant properties of these compounds. Some derivatives have been synthesized and evaluated for their free radical scavenging activities, demonstrating significant antioxidant effects. This suggests potential applications in combating oxidative stress-related diseases (Badgujar et al., 2018).

Mechanism of Action

The prepared compound was docked with Ampicillin-CTX-M-15. The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-13-11-14(2)19(15(3)12-13)27(25,26)21-18-16(4)22(5)23(20(18)24)17-9-7-6-8-10-17/h6-12,21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBXNNTYAYXDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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